2-(cyclopropylsulfanyl)benzonitrile
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Overview
Description
2-(cyclopropylsulfanyl)benzonitrile is an organic compound characterized by the presence of a cyclopropylsulfanyl group attached to a benzonitrile moiety
Mechanism of Action
Target of Action
It’s known that benzonitrile derivatives can be precisely recognized by a supramolecular macrocycle of phosphorylated cavitand . This recognition is crucial for molecular docking in drug discovery .
Mode of Action
The mode of action of 2-(cyclopropylsulfanyl)benzonitrile involves non-covalent interactions with its targets . The benzene ring of benzonitrile engages in a π-π stacking interaction with the rigid fluorene moiety on one side of the supramolecular macrocycle . This interaction forms a key-lock complex, which is a fundamental concept in molecular recognition .
Biochemical Pathways
Benzonitrile derivatives are known to play a role in the formation chemistry of benzene . This process involves a molecular recognition process primarily driven by the specific structural and chemical properties of biological receptors .
Result of Action
Action Environment
It’s known that the synthesis of benzonitrile derivatives can be influenced by various factors such as reaction time, corrosion and recovery of hydrochloric acid, and the use of metal salt catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylsulfanyl)benzonitrile typically involves the reaction of benzonitrile with cyclopropylthiol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride to deprotonate the cyclopropylthiol, followed by nucleophilic substitution on the benzonitrile ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylsulfanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-(cyclopropylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the cyclopropylsulfanyl group, making it less reactive in certain chemical reactions.
Cyclopropylthiol: Does not contain the benzonitrile moiety, limiting its applications in aromatic chemistry.
Uniqueness
This combination allows for a broader range of chemical transformations and interactions compared to its individual components .
Properties
CAS No. |
900175-91-9 |
---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.3 |
Purity |
95 |
Origin of Product |
United States |
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